molecular formula C12H9N3 B1501201 3-Pyrimidin-2-yl-1H-indole CAS No. 1146080-39-8

3-Pyrimidin-2-yl-1H-indole

Cat. No.: B1501201
CAS No.: 1146080-39-8
M. Wt: 195.22 g/mol
InChI Key: MYPVNQOSPUACOY-UHFFFAOYSA-N
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Description

3-Pyrimidin-2-yl-1H-indole is a heterocyclic aromatic organic compound that combines the structural elements of both pyrimidine and indole rings. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrimidin-2-yl-1H-indole typically involves the reaction of indole with pyrimidine derivatives under specific conditions. One common method is the Mannich reaction , where indole is reacted with a pyrimidine derivative in the presence of formaldehyde and a secondary amine. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrimidin-2-yl-1H-indole can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition Reactions: Electrophilic addition reactions can be facilitated by using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as This compound-2-carboxylic acid and This compound-3-carbaldehyde .

Scientific Research Applications

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions.

  • Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties .

  • Medicine: It is being investigated for its potential use in developing new therapeutic agents.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Pyrimidin-2-yl-1H-indole is similar to other indole derivatives such as 1H-Indole-3-carbaldehyde and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide . its unique combination of pyrimidine and indole rings gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde

  • 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide

  • Pyrimido[1,2-a]indoles

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Properties

IUPAC Name

3-pyrimidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-11-9(4-1)10(8-15-11)12-13-6-3-7-14-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVNQOSPUACOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671830
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-39-8
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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